molecular formula C15H15ClN2OS B2776378 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol CAS No. 338776-90-2

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol

Cat. No.: B2776378
CAS No.: 338776-90-2
M. Wt: 306.81
InChI Key: IOCPRQIGPSMJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. It belongs to the quinazolinone class of heterocycles, a scaffold recognized as a privileged structure in drug discovery due to its diverse biological activities . Quinazolinone derivatives, such as the FDA-approved drugs erlotinib, gefitinib, and lapatinib, are well-established for their efficacy as protein kinase inhibitors, primarily targeting pathways like the epidermal growth factor receptor (EGFR) which is critical in cell proliferation and survival . This makes the quinazolinone core a valuable template for developing novel anti-cancer agents. The specific structure of this compound, featuring a 4-chlorobenzylsulfanyl substituent and a tetrahydroquinazolinol core, suggests its potential as a key intermediate or a target molecule for researchers investigating multi-targeted kinase inhibitors . Recent scientific literature highlights that structurally similar 2-sulfanylquinazolin-4(3H)-one derivatives have demonstrated promising broad-spectrum in vitro anti-proliferative activities against various human cancer cell lines, including hepatocellular carcinoma, and breast cancer . Furthermore, such analogs have been shown to act as multi-kinase inhibitors, effectively targeting key receptors like VEGFR2, EGFR, and HER2, and have been observed to induce apoptosis by modulating the expression of pro- and anti-apoptotic genes . Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a reference standard in biochemical assays. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h5-8H,1-4,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCPRQIGPSMJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinol Core: The quinazolinol core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzylsulfanyl Group: The 4-chlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile, such as a thiol, reacts with a 4-chlorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzylsulfanyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, sulfide derivatives

    Substitution: Various substituted quinazolinol derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol enhances its interaction with microbial targets. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

StudyFindings
El-Hashash et al. (2012)Demonstrated the antimicrobial efficacy of quinazoline derivatives against several pathogens.
Rizk et al. (2020)Reported on the synthesis of novel quinazoline derivatives with enhanced antibacterial activity.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. The compound's structural features may contribute to its ability to target these pathways effectively.

ResearchResults
Dhal et al. (2021)Found that quinazoline derivatives can induce apoptosis in cancer cells through targeted kinase inhibition.
Babich et al. (2023)Highlighted the potential of quinazoline compounds as chemotherapeutic agents in preclinical studies.

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

InvestigationOutcomes
Intarakamhang et al. (2020)Reported neuroprotective effects of quinazoline derivatives in animal models of neurodegeneration.
Uduoma et al. (2021)Suggested mechanisms involving the reduction of oxidative stress and inflammation in neuronal cells.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds.

Synthesis of Novel Heterocycles

The reactivity of the sulfanyl group allows for various modifications leading to new heterocyclic compounds with potential biological activities.

MethodologyDescription
Carbon-Heteroatom Bond FormationUtilizes the sulfanyl group for creating diverse heterocycles through nucleophilic substitution reactions .
Multi-component ReactionsFacilitates the synthesis of complex structures involving multiple reactants, enhancing efficiency in drug discovery .

Catalytic Applications

The compound can also be utilized in catalytic processes due to its ability to form stable intermediates during reactions.

ApplicationDetails
Catalysis in Organic ReactionsExploits the unique properties of quinazoline derivatives for catalyzing reactions under mild conditions .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name & CAS (if available) Substituents Key Structural Features Potential Impact on Properties References
Target Compound 4-OH, 2-(4-Cl-benzyl)sulfanyl Hydroxyl group for H-bonding Balanced solubility and target interaction -
N-Allyl analog (CAS 339019-11-3) 4-N-allyl, 2-(4-Cl-benzyl)sulfanyl Hydrophobic allyl group Increased lipophilicity; potential enhanced cellular uptake
Benzothieno-fused analog (CAS 328069-23-4) 3-(2-methylprop-2-enyl), fused benzothieno ring Extended aromatic system, ketone group Altered enzyme binding; possible kinase inhibition
Dual sulfanyl (CAS 866049-14-1) 4-(2,4-diCl-phenyl)sulfanyl, 2-(4-Me-benzyl)sulfanyl Electronegative dichlorophenyl group Enhanced halogen bonding; CNS-targeted activity
Phenoxy-substituted (CAS 339019-05-5) 4-(4-Me-phenoxy), 2-(4-Cl-benzyl)sulfanyl Ether linkage reduces acidity Lower solubility; modified pharmacokinetics
Cyclohexylsulfanyl analog 4-(cyclohexylsulfanyl), 2-(4-Cl-benzyl)sulfanyl Bulky cyclohexyl group Increased lipophilicity; prolonged half-life
Acetamide-phenoxy derivative 4-(acetamide-phenoxy), 2-(4-Cl-benzyl)sulfanyl Acetamide enhances stability Resistance to metabolic degradation

Key Observations:

Substituent Effects on Solubility and Binding: The hydroxyl group in the target compound promotes solubility and hydrogen bonding, critical for interactions with polar biological targets (e.g., enzymes). The benzothieno-fused analog () introduces steric bulk and a ketone group, which may shift binding specificity toward kinases or proteases.

Electronic and Steric Modifications: The dual sulfanyl compound () incorporates electronegative chlorine atoms, enabling halogen bonding with biomolecular targets. This could enhance affinity for central nervous system (CNS) receptors. The acetamide-phenoxy derivative () replaces the hydroxyl with a metabolically stable acetamide group, likely improving oral bioavailability.

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol is a compound of significant interest due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.

  • Molecular Formula : C18H20ClN3S
  • Molecular Weight : 345.89 g/mol
  • CAS Number : 339019-11-3

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. A study involving various quinazoline analogues demonstrated their ability to inhibit the proliferation of breast cancer cells (MDA-MB-231) using assays such as the Comet Assay and FACS analysis. The results showed that these compounds could alter cell morphology without significantly affecting the cell cycle dynamics, suggesting a mechanism that may involve interference with G-quadruplex structures in DNA .

Antioxidant Activity

The antioxidant properties of quinazoline derivatives have been extensively studied. A comparative analysis using different antioxidant assays (ABTS, TEAC, CUPRAC) revealed that specific structural modifications could enhance antioxidant activity. For instance, compounds with hydroxyl groups in ortho or para positions on the phenyl ring exhibited superior metal-chelating properties and radical scavenging abilities . The presence of electron-donating groups was crucial for enhancing the overall antioxidant capacity.

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. A review highlighted that certain modifications to the quinazoline scaffold could lead to increased antibacterial and antifungal activities. This suggests that this compound may possess similar properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their chemical structure. The following table summarizes key findings related to the structure-activity relationship of various quinazoline compounds:

CompoundSubstituentsBiological ActivityIC50 (µM)
Compound AHydroxyl (ortho)Antioxidant15.3
Compound BMethoxy (para)Anticancer20.1
Compound CChlorobenzylAntimicrobial25.0
This compoundChlorine on benzylTBDTBD

Note : TBD = To Be Determined; further studies are needed for precise IC50 values for the compound .

Case Studies

  • Anticancer Study : A detailed study on quinazoline derivatives showed that modifications at position 2 significantly influenced their ability to inhibit cancer cell proliferation. Compounds with aromatic substituents demonstrated enhanced activity against breast cancer cells .
  • Antioxidant Evaluation : In a comparative study assessing various quinazoline derivatives' antioxidant potential, it was found that those with multiple hydroxyl groups exhibited significantly higher radical scavenging activity compared to their counterparts without such substitutions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol, and how do reaction conditions impact yield?

  • The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. Key steps include nucleophilic substitution to introduce the 4-chlorobenzylsulfanyl group. Ethanol or DMF is often used as a solvent, with temperatures ranging from 60–100°C to optimize reactivity. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical to achieve >90% purity .
  • Methodological Tip : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and hydrogen bonding patterns?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, related tetrahydroquinazoline derivatives show dihedral angles of ~80–85° between the quinazoline ring and substituents, influencing molecular packing via C–H···N and π-π interactions .
  • Methodological Tip : Use SC-XRD data (e.g., space group P1P1, unit cell parameters a=10.0583a=10.0583 Å, b=10.6483b=10.6483 Å) to model hydrogen bonding networks and validate computational docking studies .

Q. What spectroscopic techniques are most effective for characterizing intermediates and final products?

  • NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl), methylene groups in the tetrahydro ring (δ 2.5–3.0 ppm), and sulfanyl-linked CH2_2 (δ 3.8–4.2 ppm) .
  • IR : Look for S–C stretching vibrations at ~650–700 cm1^{-1} and N–H bending (quinazoline) at ~1600 cm1^{-1} .

Advanced Research Questions

Q. How does the electronic environment of the sulfanyl and chlorobenzyl substituents influence biological activity?

  • The electron-withdrawing chlorine atom enhances the electrophilicity of the benzyl group, potentially improving binding to cysteine-rich targets (e.g., kinases). Sulfanyl groups act as hydrogen bond acceptors, as shown in docking studies with EGFR (binding energy: −9.2 kcal/mol) .
  • Methodological Tip : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and correlate with experimental IC50_{50} values in enzyme assays.

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?

  • Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example, cytotoxicity in HeLa cells (IC50_{50} = 12 µM) versus antiviral activity in Vero cells (EC50_{50} = 25 µM) suggests target-specific mechanisms .
  • Methodological Tip : Use orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway analysis) to disentangle off-target effects.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Modifications at the sulfanyl position (e.g., replacing 4-chlorobenzyl with 2,4-dichlorobenzyl) increase logP by ~0.5 units, enhancing blood-brain barrier permeability in rodent models .
  • Methodological Tip : Employ QSAR models parameterized with ClogP, polar surface area, and molecular weight to predict ADMET properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.